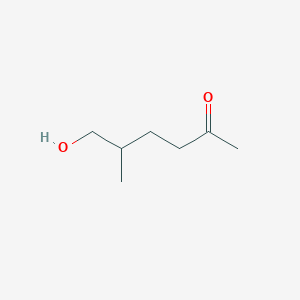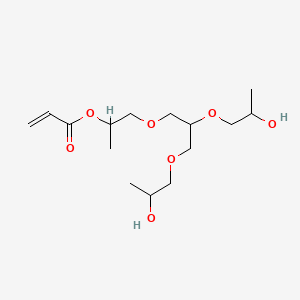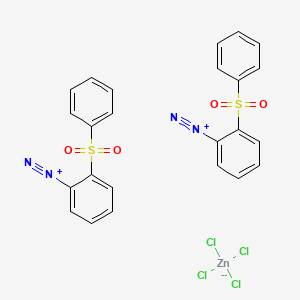
Phosphoramidic acid, cyclohexyl-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoramidic acid, cyclohexyl-, disodium salt is a chemical compound with the molecular formula C6-H12-N-O3-P.2Na and a molecular weight of 223.14 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of phosphoramidic acid, cyclohexyl-, disodium salt typically involves the reaction of cyclohexylamine with phosphoric acid, followed by neutralization with sodium hydroxide to form the disodium salt . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity.
Analyse Des Réactions Chimiques
Phosphoramidic acid, cyclohexyl-, disodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Phosphoramidic acid, cyclohexyl-, disodium salt has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of other organophosphorus compounds . In biology, it is utilized in the study of enzyme mechanisms and as a potential inhibitor of certain biochemical pathways . In medicine, it has been investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections . Additionally, it finds applications in the industry as a catalyst for polymerization reactions .
Mécanisme D'action
The mechanism of action of phosphoramidic acid, cyclohexyl-, disodium salt involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . This inhibition can disrupt essential biochemical processes, leading to the desired therapeutic or experimental outcomes.
Comparaison Avec Des Composés Similaires
Phosphoramidic acid, cyclohexyl-, disodium salt can be compared with other similar compounds such as phosphoramide and phosphonamide . While all these compounds contain phosphorus and nitrogen atoms, their chemical structures and properties differ. Phosphoramide, for example, has a different arrangement of atoms and exhibits distinct reactivity and applications . The uniqueness of this compound lies in its specific molecular structure, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
117018-91-4 |
|---|---|
Formule moléculaire |
C6H12NNa2O3P |
Poids moléculaire |
223.12 g/mol |
Nom IUPAC |
disodium;N-phosphonatocyclohexanamine |
InChI |
InChI=1S/C6H14NO3P.2Na/c8-11(9,10)7-6-4-2-1-3-5-6;;/h6H,1-5H2,(H3,7,8,9,10);;/q;2*+1/p-2 |
Clé InChI |
MGAVOUJLYHDUDK-UHFFFAOYSA-L |
SMILES canonique |
C1CCC(CC1)NP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















